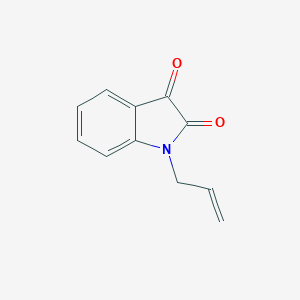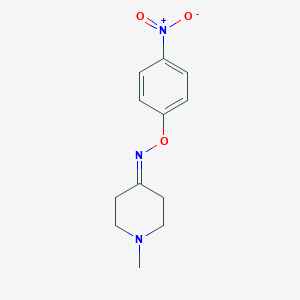
1-methyl-N-(4-nitrophenoxy)piperidin-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(4-nitrophenoxy)piperidin-4-imine is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 1-methyl-N-(4-nitrophenoxy)piperidin-4-imine is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and receptors in the brain, thereby reducing inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
1-methyl-N-(4-nitrophenoxy)piperidin-4-imine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the brain. This compound has also been found to reduce oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-methyl-N-(4-nitrophenoxy)piperidin-4-imine in laboratory experiments is its ability to cross the blood-brain barrier. This allows researchers to study its effects on the brain and its potential use as a therapeutic agent for neurodegenerative disorders. However, one of the limitations of using this compound is its potential toxicity and the need for further studies to determine its safety profile.
Direcciones Futuras
There are several future directions for the study of 1-methyl-N-(4-nitrophenoxy)piperidin-4-imine. One of the directions is to further investigate its mechanism of action and its potential use as a therapeutic agent for neurodegenerative disorders. Another direction is to study its toxicity and safety profile in order to determine its potential for clinical use. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Métodos De Síntesis
1-methyl-N-(4-nitrophenoxy)piperidin-4-imine can be synthesized using different methods. One of the commonly used methods is the reaction of 1-methylpiperidine with 4-nitrophenol in the presence of a catalyst. The reaction mixture is then heated to obtain the desired product. Another method involves the reaction of 1-methylpiperidine with 4-nitrophenyl isocyanate to form the imine.
Aplicaciones Científicas De Investigación
1-methyl-N-(4-nitrophenoxy)piperidin-4-imine has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
30417-87-9 |
|---|---|
Nombre del producto |
1-methyl-N-(4-nitrophenoxy)piperidin-4-imine |
Fórmula molecular |
C12H15N3O3 |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
1-methyl-N-(4-nitrophenoxy)piperidin-4-imine |
InChI |
InChI=1S/C12H15N3O3/c1-14-8-6-10(7-9-14)13-18-12-4-2-11(3-5-12)15(16)17/h2-5H,6-9H2,1H3 |
Clave InChI |
VXZVTCWJAAIQDA-UHFFFAOYSA-N |
SMILES |
CN1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
SMILES canónico |
CN1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Solubilidad |
37.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
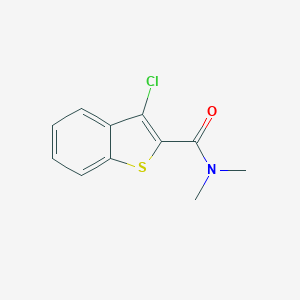
![1-Oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B186869.png)
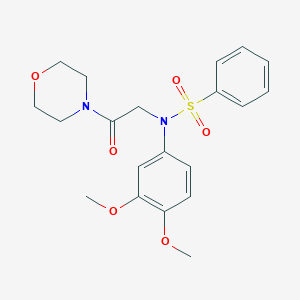
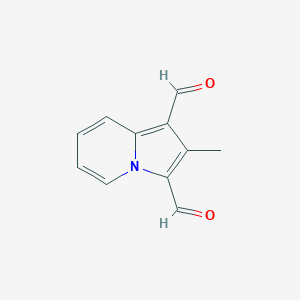
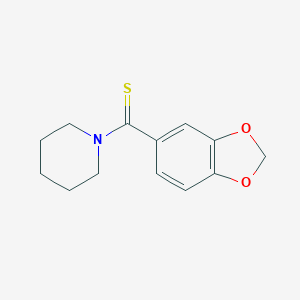
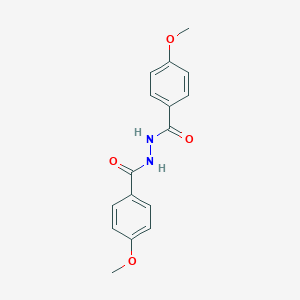
![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)
